Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Superior Yield in Oxidative Hydrolysis of Haloalkenes vs. PIDA
In a direct head-to-head comparison under identical oxidative hydrolysis conditions (CH3CN, TsOH·H2O additive), HTIB (1.1 equiv) provided a 51% yield of the desired α-bromo ketone product (2a), whereas PIDA (1.1 equiv) under the same conditions gave only a 42% yield. This represents a 21% relative improvement in yield for HTIB over the commonly used alternative PIDA [1].
| Evidence Dimension | Yield of oxidative hydrolysis product (α-bromo ketone) |
|---|---|
| Target Compound Data | 51% yield (NMR) |
| Comparator Or Baseline | PIDA (iodobenzene diacetate): 42% yield (NMR) |
| Quantified Difference | +9 percentage points (21% relative increase) |
| Conditions | 0.1 mmol substrate in CH3CN (0.1 M), HTIB (1.1 equiv), TsOH·H2O (0.2 equiv) additive |
Why This Matters
Higher yield directly translates to reduced material costs and improved synthetic efficiency in the preparation of α-halo ketones, a critical class of intermediates in medicinal chemistry and total synthesis.
- [1] Jadhav, A. P., et al. Oxidative hydrolysis of aliphatic bromoalkenes. RSC Advances 2024, 14, 11181–11190 (Table 1). View Source
